Sodium cyclohexanesulfonate

Description

The exact mass of the compound Sodium cyclohexanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium cyclohexanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium cyclohexanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

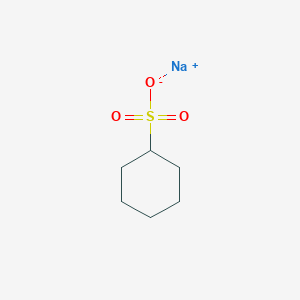

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;cyclohexanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIKAKPJAGLSOD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635567 | |

| Record name | Sodium cyclohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13893-74-8 | |

| Record name | Sodium cyclohexanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Cyclohexanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Cyclohexanesulfonate (C₆H₁₁NaO₃S) is a salt of a strong sulfonic acid, characterized by a unique combination of a nonpolar cyclohexyl group and a polar sulfonate head. This duality imparts specific physicochemical properties that are of significant interest in various scientific domains, particularly in pharmaceutical sciences. It has been investigated for its role as a hydrophobic ionic excipient capable of reducing the viscosity of highly concentrated protein solutions, a critical challenge in the formulation of biotherapeutics.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of Sodium Cyclohexanesulfonate, offering both established data and validated experimental protocols for its characterization. The content herein is structured to provide not just data, but a foundational understanding of the principles behind these properties and their measurement, empowering researchers in their application of this compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent physicochemical analysis.

1.1 Identifiers and Molecular Formula

| Property | Value | Source(s) |

| Chemical Name | Sodium Cyclohexanesulfonate | [1] |

| Synonym(s) | Cyclohexanesulfonic acid sodium salt | [1] |

| CAS Number | 13893-74-8 | [1] |

| Molecular Formula | C₆H₁₁NaO₃S | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| Physical Form | White to faintly beige powder or fine crystals | [1] |

1.2 Molecular Structure

The structure consists of a cyclohexane ring bonded to a sulfonate group (SO₃⁻), with sodium (Na⁺) as the counterion. The saturated aliphatic ring provides significant nonpolar character, while the sulfonate group is highly polar and anionic.

Caption: Molecular Structure of Sodium Cyclohexanesulfonate.

Core Physicochemical Data

The functional utility of Sodium Cyclohexanesulfonate is dictated by its physical and chemical properties. This section summarizes the key data points.

| Property | Value / Description | Rationale and Significance |

| Melting Point | >300 °C | The high melting point is characteristic of an ionic salt with a stable crystal lattice. This thermal stability is advantageous for high-temperature processing and long-term solid-state storage. |

| pKa (of conjugate acid) | Cyclohexanesulfonic acid is a strong acid, similar to other alkanesulfonic acids. Its pKa is estimated to be < 1. | As the salt of a strong acid, Sodium Cyclohexanesulfonate does not exhibit significant buffering capacity. It will remain fully dissociated in aqueous solutions across the entire physiological pH range, ensuring the sulfonate anion is the predominant species. |

| Solubility | Soluble in water. Solubility in organic solvents varies based on polarity.[2] | High aqueous solubility is driven by the ionic sulfonate group. Its amphiphilic nature suggests potential solubility in polar organic solvents like methanol, but limited solubility in nonpolar solvents like hexane. This profile is crucial for selecting appropriate solvent systems in formulations and synthesis. |

Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. This section details the methodologies for determining the key properties outlined above.

3.1 Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The OECD Test Guideline 105 (Water Solubility) serves as the basis for this protocol. It is a reliable "gold standard" method for determining the saturation solubility of a compound.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

-

Temperature Control: Maintaining a constant temperature (e.g., 25 °C) is critical as solubility is highly temperature-dependent.

-

Phase Separation: Centrifugation is superior to simple filtration for removing fine particulates, preventing overestimation of solubility.

-

Analytical Method: A robust analytical technique like HPLC or quantitative NMR is required for accurate concentration measurement.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Sodium Cyclohexanesulfonate to a known volume of purified water in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours.

-

Phase Separation: After equilibration, allow the suspension to stand for at least one hour at the same constant temperature. Subsequently, centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet all undissolved solids.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Prepare a gravimetrically precise dilution of the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a suitable detector (e.g., ELSD or MS) or quantitative NMR (qNMR), against a standard curve of known concentrations.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.2 Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point and other thermal transitions of a solid material.

Causality Behind Experimental Choices:

-

Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is a true phase transition.

-

Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.

-

Sample Pan: Hermetically sealed aluminum pans are used to contain the sample and prevent any loss of material due to sublimation or decomposition.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of Sodium Cyclohexanesulfonate into an aluminum DSC pan. Crimp a lid to hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected transition (e.g., 350 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.

Applications in Pharmaceutical Development

The unique properties of Sodium Cyclohexanesulfonate make it a valuable tool in drug development. Sulfonate salts, in general, are widely used to improve the properties of active pharmaceutical ingredients (APIs).[3][4] They can offer significant advantages over other salt forms in specific situations.[3]

The primary documented application for Sodium Cyclohexanesulfonate is as a viscosity-reducing excipient for high-concentration protein formulations.[1] Many therapeutic proteins, such as monoclonal antibodies, must be administered at high concentrations ( >100 mg/mL), which often leads to prohibitively high viscosity. Sodium Cyclohexanesulfonate has been shown to substantially decrease the viscosity of concentrated solutions of proteins like bovine serum albumin and γ-globulin.[1] This effect is attributed to its nature as a hydrophobic ionic excipient, which can disrupt the protein-protein interactions that lead to high viscosity.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical substance.

-

Hazard Identification: Sodium Cyclohexanesulfonate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a dust mask (e.g., N95) to avoid contact with skin, eyes, and respiratory tract.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[5][6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is hygroscopic and should be protected from moisture.[5]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEETS.

- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET.

- TCI Chemicals. (2025, October 1). SAFETY DATA SHEET.

- Fisher Scientific. (2009, April 9). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, June 26). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Sodium cyclohexanesulfonate ≥98.0% (T).

- PubMed. (n.d.). The utility of sulfonate salts in drug development.

- Sigma-Aldrich. (n.d.). Sodium cyclohexanesulfonate ≥98.0% (T).

- PubChem. (n.d.). Cyclohexanesulfonic acid.

- PubMed. (2022, August 9). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- US EPA. (n.d.). Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-.

- Parchem. (n.d.). Sodium cyclohexanesulfonate (Cas 13893-74-8).

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

- PubChem. (n.d.). Sodium perfluorooctanesulfonate.

- ResearchGate. (2025, August 30). The Utility of Sulfonate Salts in Drug Development | Request PDF.

- PMC - NIH. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- MDPI. (n.d.). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects.

- Journal of Chemical & Engineering Data. (1998, August 13). Solubilities of Sodium Chloride in Organic and Aqueous−Organic Solvent Mixtures.

- Analytical Techniques in Exploring the Persistent Global PFAS Problem. (2023, September 1). Analytical Techniques in Exploring the Persistent Global PFAS Problem.

- Effect of cefoperazone sodium on the physicochemical properties of surfactants. (2025, August 6).

- PubChem. (n.d.). Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1).

- PubChem. (n.d.). Sodium Perfluorononanesulfonate.

- State of Michigan. (2020, May 15). Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper.

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025, April 22).

- PubChem. (n.d.). Sodium perfluoro-1-(1,2,3-13C3)hexanesulfonate.

- PubMed. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects.

- ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic....

- Semantic Scholar. (n.d.). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment.

- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Sodium 2,2,2-trifluoroethanolate Reactions.

Sources

- 1. Sodium cyclohexanesulfonate = 98.0 T 13893-74-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. store.sangon.com [store.sangon.com]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Research-Grade Sodium Cyclohexanesulfonate

Abstract

This technical guide provides a detailed methodology for the synthesis and purification of research-grade sodium cyclohexanesulfonate. Intended for researchers, chemists, and drug development professionals, this document outlines a robust synthesis pathway, a rigorous multi-step purification protocol, and the analytical techniques required for quality control and purity verification. The causality behind experimental choices is explained to provide a deeper understanding of the process. By following this guide, scientists can reliably produce sodium cyclohexanesulfonate with a purity of ≥98%, suitable for demanding research applications such as its use as an ionic hydrophobic excipient in high-concentration protein solutions.

Introduction: The Role of High-Purity Sodium Cyclohexanesulfonate in Research

Sodium cyclohexanesulfonate (C₆H₁₁NaO₃S) is an organosulfur compound that has garnered interest in pharmaceutical sciences. Its utility as an ionic hydrophobic excipient is particularly noteworthy, where it can substantially decrease the viscosity of concentrated aqueous solutions of therapeutic proteins like bovine serum albumin and γ-globulin. For such applications, the purity of the compound is paramount. The presence of residual starting materials, synthetic byproducts, or inorganic salts can interfere with experimental results, alter protein stability, and compromise the integrity of research data.

This guide presents a comprehensive approach, beginning with the synthesis of the parent cyclohexanesulfonic acid, followed by its conversion to the sodium salt, and culminating in a rigorous purification and validation process to achieve research-grade material.

Synthesis Pathway: From Cyclohexylamine to Sodium Cyclohexanesulfonate

While various methods exist for the formation of sulfonate salts, a common and reliable route for N-substituted sulfonates involves the sulfonation of an amine. This guide details a well-established method starting from cyclohexylamine, which is first converted to cyclohexylsulfamic acid and subsequently to its sodium salt.[1][2] It is crucial to distinguish this target compound, sodium cyclohexanesulfonate (a C-S bond), from the more widely known artificial sweetener sodium cyclamate, which is sodium N-cyclohexylsulfamate (an N-S bond). The synthesis described here is for the C-S bonded cyclohexanesulfonate.

Rationale for Synthetic Route Selection

The chosen pathway involves the reaction of a suitable cyclohexyl precursor with a sulfonating agent. A robust method for creating a C-S bond is the reaction of a Grignard reagent with sulfur dioxide, followed by an oxidative workup. This method offers good control and yields. The subsequent neutralization is a straightforward acid-base reaction to yield the desired sodium salt.

Diagram: Synthesis and Purification Workflow

The overall process from starting materials to the final, validated product is illustrated below.

Caption: Overall workflow for the synthesis and purification of sodium cyclohexanesulfonate.

Experimental Protocol: Synthesis

Step 1: Formation of Cyclohexylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

-

Once the reaction initiates (visible by bubbling and turbidity), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Sulfur Dioxide and Neutralization

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Bubble dry sulfur dioxide gas through the cooled solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10 °C.

-

Continue the addition of SO₂ until the reaction is complete (indicated by the cessation of heat evolution).

-

Slowly add the reaction mixture to a stirred solution of sodium hydroxide in water, keeping the temperature controlled with an ice bath. This step neutralizes the formed cyclohexanesulfinic acid and any remaining reagents.

-

Perform an oxidative workup by carefully adding a 30% hydrogen peroxide solution dropwise to convert the sulfinate to the sulfonate.

-

Separate the aqueous layer containing the crude sodium cyclohexanesulfonate.

Purification of Research-Grade Sodium Cyclohexanesulfonate

The crude product from the synthesis contains unreacted starting materials, inorganic salts (e.g., sodium bromide, sodium sulfate), and other organic byproducts. Achieving research-grade purity necessitates a robust purification strategy, centered around recrystallization.

Primary Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[3] For many sodium sulfonate salts, a mixed solvent system, such as ethanol-water, is highly effective.[4]

3.1.1 Causality of Solvent Choice

Sodium cyclohexanesulfonate is readily soluble in water but has lower solubility in ethanol. Impurities like inorganic salts (e.g., Na₂SO₄) are poorly soluble in ethanol. This differential solubility is the key to effective purification. By dissolving the crude product in a minimal amount of hot water and then adding ethanol, the solution becomes supersaturated with respect to the desired product as it cools, while many impurities remain in the mother liquor.

3.1.2 Detailed Protocol for Recrystallization

-

Transfer the aqueous solution of crude sodium cyclohexanesulfonate to a round-bottom flask and concentrate it using a rotary evaporator to obtain a viscous residue or a solid.

-

Dissolve the crude solid in a minimum amount of boiling deionized water.

-

While the solution is still hot, add hot ethanol until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for several hours to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.

-

Dry the purified crystals under vacuum at 60-80 °C to a constant weight. A second recrystallization may be performed if purity targets are not met.[3]

Table 1: Summary of Purification Parameters

| Parameter | Condition | Rationale |

| Purification Method | Recrystallization | Effective for removing both organic and inorganic impurities from solid salts.[3] |

| Solvent System | Water/Ethanol | Exploits differential solubility of the product and impurities.[4] |

| Crystallization Temp. | 0-4 °C | Maximizes yield by decreasing the solubility of the product in the mother liquor. |

| Washing Solvent | Cold Ethanol | Removes surface impurities without significantly dissolving the purified crystals. |

| Drying Conditions | 60-80 °C, Vacuum | Removes residual solvents without causing thermal decomposition. |

Purity Verification and Quality Control

A self-validating protocol requires orthogonal analytical methods to confirm both the identity and purity of the final product. For research-grade sodium cyclohexanesulfonate, a combination of chromatography and spectroscopy is essential.

Diagram: Analytical Validation Cascade

Caption: Logical flow for the analytical validation of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile compounds like sodium cyclohexanesulfonate.[5] It separates the main compound from potential impurities, allowing for accurate quantification.

4.1.1 Recommended HPLC Method A Hydrophilic Interaction Liquid Chromatography (HILIC) method is well-suited for separating polar analytes and their counterions.[6]

-

Column: HILIC column (e.g., silica or amide-based stationary phase).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

-

Detector: Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes, or UV detection if impurities are chromophoric.

-

Quantification: Purity is calculated by area normalization, comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of key functional groups. The infrared absorption spectrum of the product should be consistent with that of a reference standard.[7]

-

Expected Peaks: Strong absorptions corresponding to the S=O stretch of the sulfonate group (~1200-1150 cm⁻¹ and ~1060-1030 cm⁻¹) and C-H stretches of the cyclohexane ring (~2930-2850 cm⁻¹).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise chemical structure of the molecule.

-

¹H NMR: Will show characteristic multiplets for the protons on the cyclohexane ring.

-

¹³C NMR: Will show distinct signals for the different carbon atoms in the cyclohexane ring.

Table 2: Analytical Specifications for Research-Grade Product

| Test | Method | Specification | Rationale |

| Assay | HPLC | ≥ 98.0% | Ensures high purity for reliable experimental results. |

| Identity | FTIR | Conforms to reference spectrum | Confirms the presence of correct functional groups.[7] |

| Identity | ¹H & ¹³C NMR | Conforms to expected structure | Provides unambiguous structural confirmation. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Quantifies residual water, which can affect molar calculations. |

| Appearance | Visual | White to off-white solid | Basic quality control check. |

Conclusion

The synthesis and purification of research-grade sodium cyclohexanesulfonate is a multi-step process that demands careful execution and rigorous analytical oversight. By employing a controlled synthesis via a Grignard reagent, followed by a meticulous recrystallization protocol, it is possible to consistently produce material with a purity level of ≥98%. The validation of this purity through orthogonal analytical techniques such as HPLC and NMR is not merely a final step but an integral part of a self-validating system, ensuring that the material is fit for its intended purpose in high-level scientific research.

References

-

ChemBK. (n.d.). sodium cyclohexylsulfamate. Retrieved from ChemBK. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclamate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclamate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2016). How we purify surfactants....and what analytical technique we can use to estimate its purity? Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. Retrieved from [Link]

Sources

- 1. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclamate - Wikipedia [en.wikipedia.org]

- 3. Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lcms.cz [lcms.cz]

- 7. chembk.com [chembk.com]

A Technical Guide to the Viscosity Reduction of Protein Solutions Using Sodium Cyclohexanesulfonate

Foreword: The Viscosity Challenge in High-Concentration Protein Formulations

The increasing demand for subcutaneous delivery of therapeutic proteins, particularly monoclonal antibodies (mAbs), has pushed the industry towards high-concentration formulations, often exceeding 100 mg/mL. At these concentrations, a steep and non-linear increase in solution viscosity is frequently observed, posing significant challenges for manufacturing, drug delivery, and patient compliance.[1][2] High viscosity can impede sterile filtration, make syringeability difficult, and cause pain upon injection.[1][3] This phenomenon is primarily driven by strong, non-covalent protein-protein interactions (PPIs), which lead to the formation of transient, reversible protein networks that resist flow.[4][5] Therefore, the selection of appropriate excipients to mitigate these interactions without compromising protein stability is a critical aspect of formulation development.

This guide provides an in-depth exploration of Sodium Cyclohexanesulfonate, a hydrophobic ionic excipient, and its mechanism of action in reducing the viscosity of concentrated protein solutions. We will delve into the molecular interactions at play, present methodologies for experimental validation, and offer insights for its practical application in biopharmaceutical development.

Physicochemical Properties of Sodium Cyclohexanesulfonate

Sodium Cyclohexanesulfonate, also known as sodium cyclamate, is the sodium salt of cyclohexanesulfonic acid. Its chemical structure consists of a non-polar cyclohexyl ring and a polar sulfonate group, making it an amphiphilic molecule.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NaO₃S | [6] |

| Molecular Weight | 186.20 g/mol | [6] |

| Appearance | White to faintly beige powder/crystals | [6] |

| Key Structural Features | Hydrophobic cyclohexyl group, Anionic sulfonate group | N/A |

This dual nature is central to its function as a viscosity-reducing agent. The hydrophobic moiety can interact with non-polar regions on the protein surface, while the ionic group can modulate electrostatic interactions.

The Core Mechanism: Disrupting the Protein-Protein Interaction Network

The high viscosity of concentrated protein solutions is largely attributed to the formation of a reversible, space-spanning network of protein molecules.[4] These networks are held together by a combination of electrostatic and hydrophobic interactions. Sodium Cyclohexanesulfonate appears to effectively dismantle these networks through a multi-faceted mechanism.

Attenuation of Hydrophobic Interactions

Studies have shown that hydrophobic ionic excipients can substantially decrease the viscosity of concentrated solutions of proteins like bovine serum albumin and γ-globulin.[4][7] The viscosity-lowering effect is often correlated with the hydrophobicity of the excipient.[4] The cyclohexyl group of sodium cyclohexanesulfonate is hypothesized to interact with hydrophobic patches on the protein surface. By binding to these sites, it effectively shields them, preventing the formation of intermolecular "hydrophobic bonds" that contribute to protein clustering and network formation.[4][7]

Modulation of Electrostatic Interactions and Chaotropic Effects

The anionic sulfonate group and the corresponding sodium cation introduce additional charges into the solution, which can modulate the electrostatic environment. This can lead to a screening of electrostatic attractions between oppositely charged patches on different protein molecules.[3][7]

Furthermore, ions can be classified based on their position in the Hofmeister series, which ranks them by their ability to structure or destructure water. "Kosmotropes" are "water structure-makers" that stabilize proteins, while "chaotropes" are "water structure-breakers" that can destabilize them.[8][9] While the precise classification of cyclohexanesulfonate can be complex, hydrophobic salts, particularly those with chaotropic counter-ions, have been shown to be effective viscosity reducers.[4][7] The chaotropic nature of an excipient can weaken hydrophobic interactions by disrupting the ordered structure of water molecules around non-polar residues, further contributing to the dissolution of protein clusters.[7]

The overall mechanism can be visualized as a competitive process where the excipient disrupts the protein-protein interactions that lead to high viscosity.

Caption: Diagram illustrating the disruption of protein-protein interaction networks by Sodium Cyclohexanesulfonate.

Experimental Validation: Protocols and Methodologies

To assess the efficacy of Sodium Cyclohexanesulfonate as a viscosity-reducing agent, a systematic experimental approach is required. The following protocols provide a framework for this evaluation.

Workflow for Evaluating Viscosity-Reducing Excipients

Caption: Experimental workflow for assessing the impact of Sodium Cyclohexanesulfonate on a protein formulation.

Protocol 1: Viscosity Measurement

Principle: This protocol measures the dynamic viscosity of the protein solution as a function of shear rate to determine the flow behavior and the effect of the excipient. Cone-and-plate or microfluidic rheometers are commonly used for this purpose, with the latter being advantageous for small sample volumes.[10]

Materials:

-

Concentrated protein solution

-

Sodium Cyclohexanesulfonate stock solution

-

Formulation buffer

-

Rheometer or viscometer (e.g., Anton Paar MCR series, RheoSense m-VROC)[1]

Methodology:

-

Sample Preparation: Prepare a series of protein solutions with varying concentrations of Sodium Cyclohexanesulfonate (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM) in the final formulation buffer. Ensure the final protein concentration is consistent across all samples.

-

Instrument Setup: Equilibrate the rheometer/viscometer to the desired temperature (e.g., 25°C).

-

Loading: Carefully load the sample onto the instrument, avoiding the introduction of air bubbles.[11]

-

Measurement: Perform a shear rate sweep (e.g., from 1 to 1000 s⁻¹) to measure viscosity. For Newtonian fluids, viscosity will be independent of the shear rate.

-

Data Analysis: Plot viscosity (in mPa·s or cP) as a function of Sodium Cyclohexanesulfonate concentration. A significant decrease in viscosity with increasing excipient concentration indicates an effective viscosity-reducing agent.

Protocol 2: Characterization of Protein-Protein Interactions using Dynamic Light Scattering (DLS)

Principle: DLS measures the diffusion of proteins in solution, which is influenced by their size and the interactions between them. The diffusion interaction parameter (kD) can be extracted from DLS measurements at varying protein concentrations. A positive kD indicates repulsive interactions, while a negative kD suggests attractive interactions. A shift towards less negative or more positive kD values upon addition of an excipient indicates a reduction in attractive PPIs.

Materials:

-

Protein solutions with and without Sodium Cyclohexanesulfonate at various dilutions.

-

DLS instrument.

Methodology:

-

Sample Preparation: Prepare a dilution series for both the control (protein in buffer) and the test sample (protein with Sodium Cyclohexanesulfonate in buffer).

-

Measurement: For each concentration, measure the mutual diffusion coefficient (Dm) using DLS.

-

Data Analysis: Plot Dm as a function of protein concentration. The slope of this plot is related to the diffusion interaction parameter (kD). Compare the kD values for the samples with and without the excipient. A less negative or more positive kD in the presence of Sodium Cyclohexanesulfonate confirms a reduction in attractive PPIs.

Quantitative Data and Performance

The effectiveness of hydrophobic salts in reducing viscosity has been documented. For instance, certain hydrophobic ionic excipients have been shown to lower the viscosity of concentrated solutions of bovine serum albumin and γ-globulin by over fourfold.[4] This reduction can bring the viscosity well below the 50 cP threshold, which is often considered the upper limit for comfortable subcutaneous injections.[1][4]

| Protein | Concentration (mg/mL) | Excipient | Excipient Conc. (mM) | Viscosity Reduction | Reference |

| γ-globulin | ~300-400 | Hydrophobic salts | Varies | > 4-fold | [4] |

| BSA | ~300-400 | Hydrophobic salts | Varies | Substantial decrease | [4][7] |

| Monoclonal Antibody | >100 | Various salts | Varies | Dependent on salt type | [3][12] |

Note: Specific quantitative data for Sodium Cyclohexanesulfonate is often found within broader studies on hydrophobic salts. The table illustrates the general efficacy of this class of excipients.

Considerations for Formulation Development

While Sodium Cyclohexanesulfonate shows promise as a viscosity-reducing excipient, it is crucial to evaluate its impact on protein stability. The addition of any excipient, especially one with chaotropic tendencies, could potentially destabilize the protein's native conformation, leading to aggregation over time. Therefore, viscosity reduction studies must be complemented with stability assessments, such as size-exclusion chromatography (SEC) for aggregation, differential scanning calorimetry (DSC) for thermal stability, and spectroscopic methods for structural integrity.

Conclusion

Sodium Cyclohexanesulfonate reduces the viscosity of concentrated protein solutions primarily by disrupting the underlying protein-protein interaction network. Its amphiphilic nature allows it to interfere with both hydrophobic and electrostatic interactions that lead to the formation of transient protein clusters. The hydrophobic cyclohexyl group shields non-polar patches on the protein surface, while the ionic sulfonate group modulates the electrostatic environment. As a potent, small-molecule excipient, it represents a valuable tool for formulation scientists tackling the challenge of high viscosity in the development of high-concentration biotherapeutics. Rigorous experimental validation of its effects on both viscosity and protein stability is essential for its successful implementation.

References

- Anton Paar Wiki. (n.d.). Viscosity of protein therapeutics.

- Uchiyama, S., & Fukui, K. (2014). Viscosity Control of Protein Solution by Small Solutes: A Review. PMC - NIH.

- Google Patents. (n.d.). US20170362304A1 - Method for measuring viscosity of protein solution.

- RheoSense. (n.d.). Accurate Viscosity Measurement of Protein Solutions.

- Park, K. (n.d.). Kosmotropes and chaotropes as they affect functionality of a protein isolate. Food Chemistry.

- National Institute of Standards and Technology. (n.d.). Recent progresses of understanding the viscosity of concentrated protein solutions.

- Zhao, H. (2016). Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects. PMC - NIH.

- Pena, A., et al. (n.d.). Measuring Solution Viscosity and its Effect on Enzyme Activity. PMC - NIH.

- CORE. (n.d.). Hydration and Hydrodynamic Interactions of Lysozyme: Effects of Chaotropic versus Kosmotropic Ions.

- ResearchGate. (n.d.). The impact of kosmotropes and chaotropes on bulk and hydration shell water dynamics in a model peptide solution.

- Sigma-Aldrich. (n.d.). Sodium cyclohexanesulfonate.

- ResearchGate. (n.d.). Effects of sodium saccharin (left panels) and sodium cyclamate (right....

- Guo, J., et al. (2012). Hydrophobic salts markedly diminish viscosity of concentrated protein solutions. PubMed.

- NIH. (n.d.). Impact of Long-Term Cyclamate and Saccharin Consumption on Biochemical Parameters in Healthy Individuals and Type 2 Diabetes Mellitus Patients.

- Kumar, V., et al. (2021). Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics. NIH.

- Google Patents. (n.d.). WO2018200533A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions.

- PubMed. (2025). Additive effects of the new viscosity-reducing and stabilizing excipients for monoclonal antibody formulation.

- Request PDF. (n.d.). Control of viscosity in biopharmaceutical protein formulations.

- Zidar, M., et al. (2021). Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies. PMC - NIH.

Sources

- 1. Viscosity of protein therapeutics | Anton Paar Wiki [wiki.anton-paar.com]

- 2. WO2018200533A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]

- 3. Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophobic salts markedly diminish viscosity of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of compounds with viscosity-reducing effects on biopharmaceutical formulations with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium cyclohexanesulfonate = 98.0 T 13893-74-8 [sigmaaldrich.com]

- 7. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kinampark.com [kinampark.com]

- 9. Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rheosense.com [rheosense.com]

- 11. Measuring Solution Viscosity and its Effect on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Sodium Cyclohexanesulfonate in Diverse Buffer Systems

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of sodium cyclohexanesulfonate, a compound of significant interest in the pharmaceutical and food industries. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of physical properties. Instead, it offers a deep dive into the theoretical underpinnings and practical methodologies for determining and understanding the solubility of sodium cyclohexanesulfonate across a range of buffer systems. By elucidating the interplay of pH, buffer species, and temperature, this guide equips the reader with the expertise to confidently assess and predict the behavior of this molecule in aqueous formulations, a critical factor in product development and efficacy. We will explore the fundamental principles governing solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of solubility data in the context of drug development and scientific research.

Introduction: The Significance of Sodium Cyclohexanesulfonate in Aqueous Formulations

Sodium cyclohexanesulfonate, commonly known as sodium cyclamate, is the sodium salt of cyclamic acid. Its primary application lies in its properties as a high-intensity, non-caloric sweetener.[1][2] Beyond its use in food and beverages, it also finds utility as an excipient in pharmaceutical formulations to enhance palatability.[3] The behavior of sodium cyclohexanesulfonate in aqueous environments is paramount to its functionality and efficacy. A thorough understanding of its solubility is crucial for formulation development, ensuring product stability, and predicting in vivo performance.

This guide will provide a detailed exploration of the solubility of sodium cyclohexanesulfonate, with a particular focus on its behavior in various buffer systems commonly employed in pharmaceutical and biological research. We will delve into the theoretical principles that govern its solubility and present robust experimental protocols for its determination.

Physicochemical Properties of Sodium Cyclohexanesulfonate

A foundational understanding of the physicochemical properties of sodium cyclohexanesulfonate is essential for interpreting its solubility characteristics.

Table 1: Key Physicochemical Properties of Sodium Cyclohexanesulfonate

| Property | Value | Source(s) |

| Chemical Name | Sodium N-cyclohexylsulfamate, Sodium cyclohexanesulfamate | [4] |

| CAS Number | 139-05-9 | [4] |

| Molecular Formula | C₆H₁₂NNaO₃S | [4] |

| Molecular Weight | 201.22 g/mol | [5] |

| Appearance | White, odorless crystalline powder | [1][5] |

| General Solubility | Freely soluble in water; practically insoluble in ethanol, chloroform, and ether. | [1][2] |

| pH of 10% w/v Solution | 5.5 - 7.5 | [1][5] |

| pKa of Cyclamic Acid | ~1.71 | [6] |

| Stability | Stable to heat, light, and air over a wide pH range. | [1] |

Sodium cyclohexanesulfonate is the salt of a strong acid (cyclamic acid) and a strong base (sodium hydroxide). This characteristic is a primary determinant of its solubility behavior in aqueous solutions of varying pH.

The Critical Role of pH and Buffer Systems in Solubility

The solubility of an ionizable compound like sodium cyclohexanesulfonate is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship. For cyclamic acid (the conjugate acid of the cyclohexanesulfonate anion), the equation is:

pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (cyclohexanesulfonate)

-

[HA] is the concentration of the non-ionized form (cyclamic acid)

Given the low pKa of cyclamic acid (~1.71), it exists almost entirely in its ionized (anionic) form at pH values typically encountered in pharmaceutical and biological systems (pH 1.2 to 7.5).[6] This high degree of ionization contributes to its excellent aqueous solubility.

However, the composition of the buffer system itself can influence solubility beyond just pH control. Buffer species can interact with the solute through various mechanisms, including:

-

Common Ion Effect: The presence of a common ion can reduce the solubility of a sparingly soluble salt. While sodium cyclohexanesulfonate is freely soluble, this effect could be a consideration in highly concentrated solutions.

-

Ionic Strength: The total concentration of ions in a solution can affect the activity of the solute, thereby influencing its solubility.

-

Specific Ion Interactions: Buffer ions can form complexes or ion pairs with the solute, which may either enhance or decrease its solubility.

Therefore, a comprehensive understanding of solubility requires empirical determination in the specific buffer systems of interest.

Experimental Determination of Solubility in Buffer Systems

To ensure scientific rigor and reproducibility, a standardized methodology for solubility determination is crucial. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[7][8][9]

Recommended Buffer Systems

For biopharmaceutical classification, solubility is typically determined in buffers at pH 1.2, 4.5, and 6.8 to simulate the conditions of the gastrointestinal tract.[7] This guide recommends the use of the following buffer systems, which are commonly used in pharmaceutical development:

-

pH 1.2: 0.1 N Hydrochloric Acid

-

pH 4.5: Acetate Buffer

-

pH 6.8: Phosphate Buffer

Additionally, citrate buffers are often used in formulation development and can also be included in a comprehensive solubility study.

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of sodium cyclohexanesulfonate.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Buffer Solutions: Prepare the desired buffer systems (e.g., 0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8) according to standard laboratory procedures.

-

Addition of Solute: Add an excess amount of sodium cyclohexanesulfonate to a known volume of each buffer solution in separate flasks. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached at saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 37°C for biopharmaceutical studies) with continuous agitation.[7][8] Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours). It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Sampling and Filtration: Withdraw an aliquot from each flask, ensuring that no solid material is transferred. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered samples with the respective buffer to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of sodium cyclohexanesulfonate in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[10][11]

-

Data Analysis: Calculate the solubility in mg/mL for each buffer system. The results should be reported as the mean of at least three replicate experiments.

Analytical Methodologies for Quantification

The choice of analytical method is critical for the accurate determination of solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying sodium cyclohexanesulfonate. A typical method would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10] Detection can be achieved using a UV detector.

UV-Vis Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative.[11][12] A calibration curve of absorbance versus known concentrations of sodium cyclohexanesulfonate in each buffer system must be prepared. The absorbance of the unknown samples can then be used to determine their concentration.

Expected Solubility Profile and Data Interpretation

Given that cyclamic acid is a strong acid, the solubility of sodium cyclohexanesulfonate is expected to be high and relatively independent of pH in the range of 1.2 to 7.5. However, subtle differences may be observed due to the specific interactions with buffer components.

Table 2: Hypothetical Solubility Data for Sodium Cyclohexanesulfonate at 37°C

| Buffer System | pH | Expected Solubility (mg/mL) | Observations |

| 0.1 N HCl | 1.2 | > 200 | Freely Soluble |

| Acetate Buffer | 4.5 | > 200 | Freely Soluble |

| Phosphate Buffer | 6.8 | > 200 | Freely Soluble |

The primary outcome of these studies will be a clear understanding of the solubility of sodium cyclohexanesulfonate in buffer systems relevant to its application. For drug development, this data is essential for biopharmaceutical classification and for guiding formulation strategies.

Conclusion: A Framework for Understanding Solubility

This technical guide has provided a comprehensive framework for understanding and determining the solubility of sodium cyclohexanesulfonate in different buffer systems. By combining theoretical principles with practical, detailed experimental protocols, researchers and drug development professionals are empowered to generate reliable and reproducible solubility data. A thorough characterization of solubility is a cornerstone of successful product development, ensuring the optimal performance and stability of formulations containing sodium cyclohexanesulfonate. The methodologies outlined herein provide a robust pathway to achieving this critical understanding.

References

- Kibbe, A. H. (Ed.). (2000). Handbook of Pharmaceutical Excipients (3rd ed.). Pharmaceutical Press.

-

ChemBK. (n.d.). Sodium cyclamate. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

PubChem. (n.d.). Cyclamate. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.

- Lindenberg, M., et al. (2004). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 40(3), 381-389.

-

Drug Discovery & Development. (2023, November 29). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

- Pawar, P., & Solanki, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.

- International Council for Harmonisation. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4785–4796.

-

PubChem. (n.d.). Sodium Cyclamate. Retrieved from [Link]

- Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

-

Ataman Kimya. (n.d.). SODIUM CYCLAMATE. Retrieved from [Link]

-

Polifar. (n.d.). Food Grade NF13 Sodium Cyclamate E952 Sweetener. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sodium cyclamate. Retrieved from [Link]

-

Hangzhou Eyou Biotechnology Co., Ltd. (n.d.). The difference between sodium cyclamate NF13 and sodium cyclamate CP95. Retrieved from [Link]

-

Henan Chemger Group Corporation. (n.d.). Sodium Cyclamate. Retrieved from [Link]

- Kaljurand, I., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Analytical Biochemistry, 399(1), 1-8.

-

ResearchGate. (n.d.). Solubility profiles for surfactants at pH 2.0 and pH 7.0. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1996). SODIUM CYCLAMATE. Retrieved from [Link]

- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.

- Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical and Pharmaceutical Bulletin, 44(2), 377-382.

- West, C., et al. (2016). Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase.

- O'Donoghue, G. W., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 8(4), 349-364.

- Elder, D. P., et al. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 65(8), 1117-1134.

- Banipal, T. S., et al. (2016). Volumetric Properties of Sodium Cyclamate Solutions in Presence of Glucose and Sucrose.

- Sravani, G., et al. (2012). STUDIED ON THE EFFECT OF pH OVER DISSOLUTION PROFILE OF DICLOFENAC SODIUM SUSTAINED RELEASE TABLETS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 578-581.

Sources

- 1. phexcom.com [phexcom.com]

- 2. chemger.com [chemger.com]

- 3. Additive Sodium Cyclamate - Polifar [polifar.com]

- 4. fao.org [fao.org]

- 5. Sodium Cyclamate | C6H12NNaO3S | CID 23665706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclamate | C6H13NO3S | CID 7533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. who.int [who.int]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium Cyclohexanesulfonate

Introduction: The Enduring Sweetness and Scientific Scrutiny of Sodium Cyclohexanesulfonate

Sodium Cyclohexanesulfonate, widely known as sodium cyclamate, is a non-nutritive artificial sweetener that has occupied a significant space in the food and pharmaceutical industries for decades.[1][2] Its primary appeal lies in its intense sweetness, approximately 30 to 50 times that of sucrose, and its synergistic sweetening effects when combined with other sweeteners like saccharin.[1][3] From beverages and tabletop sweeteners to pharmaceutical formulations, its application is extensive due to its stability to heat, light, and air over a wide pH range.[2] However, the thermal processing of foods and pharmaceuticals necessitates a thorough understanding of its stability under elevated temperatures and the potential for degradation into new chemical entities. This guide provides an in-depth technical overview of the thermal stability and degradation profile of Sodium Cyclohexanesulfonate, offering critical insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Polymorphism

Sodium Cyclohexanesulfonate is a white, odorless crystalline powder with excellent solubility in water.[1][3] Thermogravimetric and X-ray powder diffraction data have revealed the existence of two polymorphic forms: a di-hydrated form (C6H12NSO3Na·2H2O) and an anhydrous form (C6H12NSO3Na).[4] The presence of hydrate water is a critical consideration in thermal analysis, as the dehydration process precedes thermal decomposition.

Thermal Stability Assessment: A Multi-faceted Approach

The evaluation of a compound's thermal stability is not a single data point but a comprehensive profile of its behavior under thermal stress. For Sodium Cyclohexanesulfonate, a combination of thermoanalytical techniques provides a holistic understanding.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the temperature at which a material begins to decompose. For Sodium Cyclohexanesulfonate, TGA studies indicate a decomposition temperature of approximately 280°C.[1][3] The analysis of the hydrated form reveals a multi-step dehydration process before the onset of decomposition.[4]

Differential Scanning Calorimetry (DSC)

DSC provides valuable information on the energetics of thermal events, such as melting and decomposition. For Sodium Cyclohexanesulfonate, DSC analysis complements TGA data by identifying endothermic and exothermic events associated with dehydration and decomposition.

The following table summarizes the key thermal events for Sodium Cyclohexanesulfonate based on available literature.

| Thermal Event | Technique | Approximate Temperature Range (°C) | Observations |

| Dehydration | TGA/DSC | Varies (multi-step process) | Loss of water molecules from the hydrated polymorph.[4] |

| Sublimation and Dimerization | Thermal Decomposition Studies | 170 | Formation of N,N-dicyclohexyl sulfamide.[4] |

| Onset of Significant Decomposition | TGA | ~280 | Rapid mass loss indicating breakdown of the molecule.[1][3] |

| Decomposition in Food Matrix (Deep-frying) | HPLC | 160 - 200+ | Stability is dependent on temperature and duration.[5][6] |

Degradation Profile: Unraveling the Chemical Pathways

Understanding the degradation products of Sodium Cyclohexanesulfonate is paramount for safety and quality control in its applications. The degradation pathway is influenced by factors such as temperature, pH, and the surrounding chemical matrix.

Primary Degradation Products

Two primary degradation products have been identified in thermal studies:

-

Cyclohexylamine: This compound is a known metabolite of sodium cyclamate and has been a subject of toxicological evaluation.[2][6] Studies have shown that cyclohexylamine can be produced from the thermal decomposition of sodium cyclamate, particularly at temperatures around 200°C, such as those encountered in deep-frying.[5][6][7]

-

N,N-dicyclohexyl sulfamide: At a lower temperature of 170°C, sodium cyclamate can undergo sublimation and dimerization through the condensation of two cyclamate molecules to form this compound.[4]

Influence of pH on Stability

Sodium Cyclohexanesulfonate exhibits good stability in acidic and neutral conditions.[1][2] However, it can undergo slow hydrolysis in acidic solutions at elevated temperatures.[8] In alkaline conditions, it is considered stable.[3]

The following diagram illustrates the proposed thermal degradation pathways of Sodium Cyclohexanesulfonate.

Caption: Proposed thermal degradation pathways of Sodium Cyclohexanesulfonate.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability studies, well-defined and validated analytical methods are crucial. The following outlines the key experimental workflows.

Workflow for Thermal Analysis (TGA/DSC)

The following diagram outlines a typical workflow for the thermal analysis of Sodium Cyclohexanesulfonate.

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Protocol for HPLC Analysis of Cyclohexylamine

The detection of cyclohexylamine, a key degradation product, often requires a sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC), especially in complex matrices.

-

Sample Preparation:

-

Extract the sample containing Sodium Cyclohexanesulfonate with a suitable solvent.

-

For food matrices, a clean-up step may be necessary to remove interfering substances.

-

-

Pre-column Derivatization:

-

Since cyclohexylamine lacks a chromophore for UV detection, a derivatization step is essential.[5][7][9] Dansyl chloride is a commonly used derivatizing agent that reacts with the primary amine group of cyclohexylamine to form a UV-active derivative.[5][6][7]

-

The derivatization is typically carried out in a buffered alkaline solution (e.g., sodium bicarbonate buffer at pH 11) and at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes).[5][6][7]

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation.[5][6]

-

Detection: UV detection at a wavelength of 254 nm is suitable for the dansyl derivative of cyclohexylamine.[5][6][7]

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of derivatized cyclohexylamine at known concentrations.

-

The concentration of cyclohexylamine in the sample is determined by comparing its peak area to the calibration curve.

-

Conclusion: A Stable Sweetener with Defined Thermal Limits

Sodium Cyclohexanesulfonate is a thermally stable artificial sweetener under typical processing and storage conditions.[2] Its decomposition temperature is well above the temperatures used in most food and pharmaceutical manufacturing processes.[1][3] However, at elevated temperatures, particularly above 170°C, it can undergo degradation to form compounds such as N,N-dicyclohexyl sulfamide and cyclohexylamine.[4][5][6] A thorough understanding of its thermal stability and degradation profile, as outlined in this guide, is essential for ensuring product quality, safety, and regulatory compliance. The use of appropriate analytical techniques, such as TGA, DSC, and HPLC, is critical for monitoring the stability of Sodium Cyclohexanesulfonate in various applications.

References

- FOODCHEM HK CO.,LIMITED. (n.d.). Sodium cyclamate.

-

Medina, D. A. V., Ferreira, A. P. G., & Cavalheiro, E. T. G. (2019). Polymorphism and thermal behavior of sodium cyclamate. Journal of Thermal Analysis and Calorimetry, 138(4), 2685–2693. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., & Li, P. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. PLOS ONE, 19(8), e0308220. Retrieved from [Link]

-

ChemBK. (n.d.). Sodium cyclamate. Retrieved from [Link]

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., & Li, P. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. National Center for Biotechnology Information. Retrieved from [Link]

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., & Li, P. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. ResearchGate. Retrieved from [Link]

-

Maruyama, K., & Kawanabe, K. (1963). Decomposition of Sodium Cyclamate. Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 4(5), 265–268. Retrieved from [Link]

-

Ion, A. C., Ion, I., & Popa, G. (2007). Thermoanalytical studies of some sweeteners. Journal of Thermal Analysis and Calorimetry, 88(2), 437–441. Retrieved from [Link]

-

Ion, A. C., Ion, I., & Popa, G. (2007). Thermoanalytical studies of some sweeteners. ResearchGate. Retrieved from [Link]

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., & Li, P. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. Semantic Scholar. Retrieved from [Link]

Sources

- 1. foodchem-hk.com [foodchem-hk.com]

- 2. phexcom.com [phexcom.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the stability of sodium cyclamate during deep-frying using HPLC | PLOS One [journals.plos.org]

- 6. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.box [sci-hub.box]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Unseen Dance: A Technical Guide to the Molecular Structure and Conformation of Sodium Cyclohexanesulfonate in Solution

Abstract

Sodium cyclohexanesulfonate, a molecule of significant interest in materials science and as a hydrophobic ionic excipient in pharmaceutical formulations, possesses a deceptively simple structure that belies a complex conformational landscape in solution. This technical guide provides an in-depth analysis of the molecular architecture and dynamic conformational behavior of sodium cyclohexanesulfonate. We will explore the foundational principles of cyclohexane stereochemistry, the critical influence of the anionic sulfonate group on conformational preference, and the powerful analytical techniques employed to elucidate its solution-state structure. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior to inform experimental design and product formulation.

Introduction: Beyond the Static Structure

Sodium cyclohexanesulfonate (C₆H₁₁NaO₃S) is an organic salt comprising a non-polar cyclohexane ring and a highly polar, anionic sulfonate head group. While often represented as a single, static structure, its efficacy and interactions in a solution environment are governed by a dynamic equilibrium of different three-dimensional arrangements, or conformations. Understanding this equilibrium is paramount, as the spatial orientation of the hydrophobic ring and the hydrophilic sulfonate group dictates key properties such as solubility, aggregation behavior, and interactions with other molecules like proteins.

This guide moves beyond a two-dimensional representation to provide a rigorous examination of the molecule's conformational isomerism, focusing on the energetic factors that stabilize or destabilize specific forms in solution. We will dissect the causality behind experimental choices for its characterization and present the theoretical framework necessary for a predictive understanding of its behavior.

Foundational Principles: The Cyclohexane Ring Conformation

The structural backbone of sodium cyclohexanesulfonate is the cyclohexane ring, which is not a planar hexagon. To alleviate ring strain, it predominantly adopts a puckered "chair" conformation.[1] This chair form is the most stable conformer, with experimental evidence suggesting that at room temperature, over 99.9% of cyclohexane molecules in a solution exist in this state.[1]

The chair conformation has two distinct types of substituent positions:

-

Axial (a): Bonds parallel to the principal C3 axis of the ring, pointing "up" or "down."

-

Equatorial (e): Bonds pointing out from the "equator" of the ring.

A critical dynamic process known as ring flipping or chair-flipping allows for the rapid interconversion between two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1] This process is energetically facile at room temperature, passing through higher-energy intermediates like the twist-boat and half-chair conformations.[1]

dot graph TD { rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Energy pathway for cyclohexane ring inversion."

The Influence of the Sulfonate Group: Conformational Preference

When a substituent is added to the cyclohexane ring, as in cyclohexanesulfonate, the two chair conformations are no longer energetically equivalent. The substituent can occupy either an axial or an equatorial position, and one of these will be more stable.

For the vast majority of monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is favored. The primary reason for this preference is the avoidance of 1,3-diaxial interactions . An axial substituent experiences steric strain from the two other axial hydrogens on the same side of the ring. This repulsive interaction destabilizes the axial conformer.

The Concept of A-Values

The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value . It is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2]

ΔG° = G°(axial) - G°(equatorial) = -RT ln(K_eq)

Where K_eq is the equilibrium constant ([equatorial]/[axial]). A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk of the substituent.[3]

The Role of the Solvent and Counterion

The discussion thus far has centered on intrinsic steric factors. However, in solution, particularly in a polar solvent like water, extrinsic factors play a crucial role.

-

Solvation of the Sulfonate Group: The anionic sulfonate headgroup is strongly solvated by water molecules through hydrogen bonding. This large solvation shell effectively increases the steric bulk of the substituent, further favoring the equatorial position where it extends into the bulk solvent with minimal steric hindrance.

-

The Sodium Counterion (Na⁺): In solution, the sodium ion will exist in close proximity to the sulfonate group to maintain charge neutrality. It may form a contact ion pair (C₆H₁₁SO₃⁻Na⁺) or a solvent-separated ion pair (C₆H₁₁SO₃⁻···H₂O···Na⁺). The nature and dynamics of this ion pairing can influence the effective size and electronic environment of the sulfonate headgroup, though it is unlikely to alter the strong preference for the equatorial conformation.

-

Hydrophobic Effects: The non-polar cyclohexane ring will induce ordering of water molecules in its immediate vicinity. The conformation of the ring can influence the extent and nature of this hydrophobic hydration.

Experimental and Computational Methodologies for Conformation Analysis

Determining the precise conformational equilibrium and structure of sodium cyclohexanesulfonate in solution requires a combination of advanced experimental and computational techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.[4]

Objective: To determine the equilibrium constant (K_eq) and the free energy difference (A-value) between the axial and equatorial conformers.

Methodology:

-

Sample Preparation: Dissolve a known concentration of sodium cyclohexanesulfonate in a suitable deuterated solvent (e.g., D₂O for aqueous environment studies, or CDCl₃ for less polar environments).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Due to rapid ring flipping, the signals for axial and equatorial protons will be averaged, resulting in a single, time-averaged signal for each unique proton on the ring.

-

Low-Temperature NMR: Cool the sample inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C).[4] At this "slow-exchange" regime, the signals for the axial and equatorial conformers will "decoalesce" into two separate sets of peaks.

-

Signal Integration: Carefully integrate the signals corresponding to a specific proton (e.g., the proton on C1, adjacent to the sulfonate group) for both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

-

Calculation: Use the integral ratio to calculate K_eq and subsequently the A-value (ΔG°) at the measurement temperature.

-

(Optional) 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to confirm assignments.[5] This technique detects protons that are close in space. For the axial conformer, strong NOE cross-peaks would be expected between the axial C1 proton and the axial protons at C3 and C5, confirming the 1,3-diaxial relationship.

Computational Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide atomic-level insight into the dynamics and solvation of the molecule, complementing experimental data.

Objective: To model the conformational landscape, solvent interactions, and ion pairing of sodium cyclohexanesulfonate in an aqueous environment.

Methodology:

-

System Setup:

-

Generate initial 3D coordinates for both the axial and equatorial conformers of the cyclohexanesulfonate anion.

-

Place a sodium ion near the sulfonate group.

-

Solvate the ion pair in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

-

Force Field Parameterization: Select an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic and intermolecular interactions. Ensure accurate parameters for the sulfonate group.

-

Energy Minimization: Minimize the energy of the initial system to remove any unfavorable steric clashes.

-